Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate
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Overview
Description
Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a cyclopropylmethyl group, and a pyrrolidine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate typically involves the protection of the amine group in the pyrrolidine ring using a tert-butyl carbamate group. The reaction conditions often include the use of strong acids like trifluoroacetic acid or heat to remove the protecting group . Industrial production methods may involve the use of catalytic hydrogenation or other coupling agents to achieve the desired product efficiently .
Chemical Reactions Analysis
Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include trifluoroacetic acid, catalytic hydrogenation, and various coupling agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound towards its target. The cyclopropylmethyl group and the pyrrolidine ring contribute to the overall stability and reactivity of the compound .
Comparison with Similar Compounds
Similar compounds to Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate include:
Tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate: This compound has a similar structure but with a methyl group instead of a cyclopropylmethyl group.
Tert-butyl (3-hydroxypropyl)carbamate: This compound features a hydroxypropyl group instead of a pyrrolidine ring.
Tert-butyl (2-piperidin-3-ylethyl)carbamate: This compound has a piperidine ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and stability compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-14-7-10(11)6-9-4-5-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUUOEJXHZSPOI-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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